1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane
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Overview
Description
1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the azepane family, which is characterized by a seven-membered ring containing a nitrogen atom.
Scientific Research Applications
1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Preparation Methods
The synthesis of 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane typically involves the reaction of piperazine derivatives with tosyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tosylpiperazine intermediate. This intermediate is then reacted with azepane under suitable conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:
- 1-((4-Tosylpiperazin-1-yl)sulfonyl)hexane
- 1-((4-Tosylpiperazin-1-yl)sulfonyl)octane
These compounds share structural similarities but differ in the length of the carbon chain in the azepane ring.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S2/c1-16-6-8-17(9-7-16)25(21,22)18-12-14-20(15-13-18)26(23,24)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAKDEKXKYWHMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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